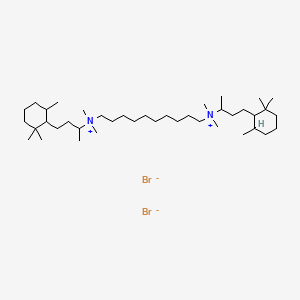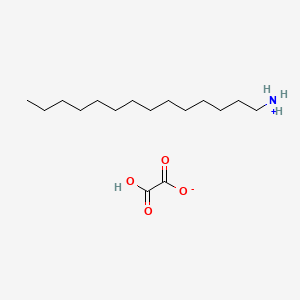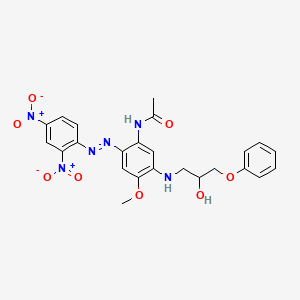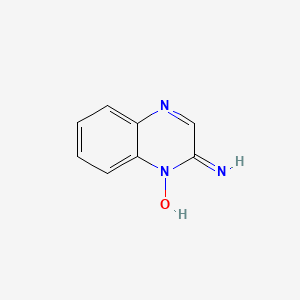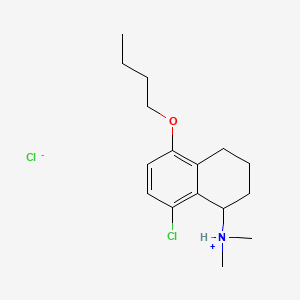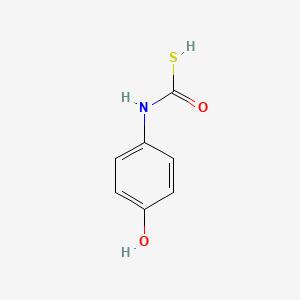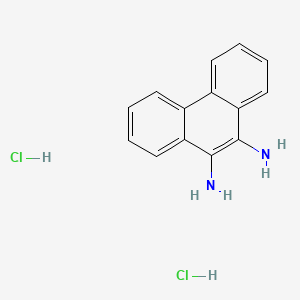![molecular formula C10H7N3 B13781532 6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
6H-Pyrrolo[2,3-g]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo[2,3-g]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Pyrrolo[2,3-g]quinoxaline typically involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions. One common method includes the use of zinc triflate as a catalyst, which facilitates the reaction between diamine and dicarbonyl compounds in acetonitrile at room temperature, yielding high product efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped cerium oxide, has been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions: 6H-Pyrrolo[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation and alkylation being notable examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated quinoxaline derivatives
科学的研究の応用
6H-Pyrrolo[2,3-g]quinoxaline has diverse applications in scientific research:
作用機序
The mechanism of action of 6H-Pyrrolo[2,3-g]quinoxaline involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
- Pyrrolo[1,2-a]quinoxaline
- Pyrrolo[3,4-b]quinoxaline
- Pyrrolo[2,3-b]quinoxaline
Comparison: Compared to its analogs, it exhibits distinct electronic properties and biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H7N3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
1H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h1-6,12H |
InChIキー |
ZEQXBOVKCSVJPK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C3C(=CC=N3)C=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


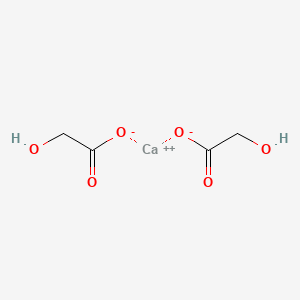
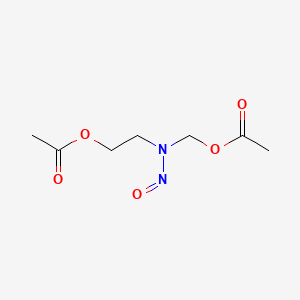

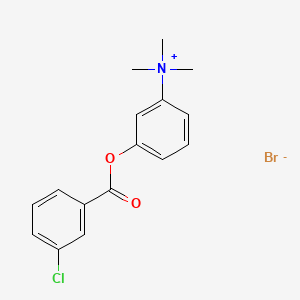

![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
